Cas no 133117-98-3 (Tert-butyl N-(1-carbamothioyl-1-methylethyl)carbamate)

Tert-butyl N-(1-carbamothioyl-1-methylethyl)carbamate is a thiourea derivative featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily utilized in peptide synthesis and organic transformations, where the Boc group provides stability under basic conditions and selective deprotection under acidic conditions. The thiourea moiety enhances its utility as a ligand or intermediate in metal coordination and heterocycle formation. Its structural rigidity and solubility in common organic solvents facilitate controlled reactivity in multi-step syntheses. The product is characterized by high purity and consistent performance, making it suitable for research and industrial applications requiring precise functional group manipulation. Proper handling under inert conditions is recommended to maintain stability.
Tert-butyl N-(1-carbamothioyl-1-methylethyl)carbamate structure
133117-98-3 structure
Product Name:Tert-butyl N-(1-carbamothioyl-1-methylethyl)carbamate
CAS No:133117-98-3
MF:C9H18N2O2S
MW:218.316421031952
CID:2117213
Update Time:2025-05-20

Tert-butyl N-(1-carbamothioyl-1-methylethyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 1-amino-2-methyl-1-thioxopropan-2-ylcarbamate
    • tert-butyl N-(1-carbamothioyl-1-methylethyl)carbamate
    • OHARRIXSDMDZLG-UHFFFAOYSA-N
    • 2-tert-butyloxycarbonylamino-2-methylpropanethioamide
    • 1,1-dimethylethyl (2-amino-1,1-dimethyl-2-thioxoethyl)carbamate
    • Tert-butyl N-(1-carbamothioyl-1-methylethyl)carbamate
    • Inchi: 1S/C9H18N2O2S/c1-8(2,3)13-7(12)11-9(4,5)6(10)14/h1-5H3,(H2,10,14)(H,11,12)
    • InChI Key: OHARRIXSDMDZLG-UHFFFAOYSA-N
    • SMILES: S=C(C(C)(C)NC(=O)OC(C)(C)C)N

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 244
  • Topological Polar Surface Area: 96.4

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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tert-butyl N-(1-carbamothioyl-1-methylethyl)carbamate
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$ 70.00 2022-06-06
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Tert-butyl N-(1-carbamothioyl-1-methylethyl)carbamate Related Literature

Additional information on Tert-butyl N-(1-carbamothioyl-1-methylethyl)carbamate

Tert-butyl N-(1-carbamothioyl-1-methylethyl)carbamate: A Comprehensive Overview

Tert-butyl N-(1-carbamothioyl-1-methylethyl)carbamate, also known by its CAS number 133117-98-3, is a compound of significant interest in the fields of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various industries. Recent studies have shed light on its synthesis, characterization, and functional properties, making it a topic of considerable research interest.

The molecular structure of Tert-butyl N-(1-carbamothioyl-1-methylethyl)carbamate is characterized by a complex arrangement of functional groups, including a tert-butyl group, a carbamate moiety, and a thiourea derivative. These groups contribute to its versatile chemical behavior and reactivity. Researchers have explored its ability to participate in various chemical reactions, such as nucleophilic substitutions and condensations, which are critical for its potential use in polymer synthesis and drug delivery systems.

Recent advancements in synthetic methodologies have enabled the efficient preparation of Tert-butyl N-(1-carbamothioyl-1-methylethyl)carbamate. For instance, studies published in 2023 have demonstrated the use of microwave-assisted synthesis to enhance reaction yields and reduce synthesis time. This approach not only simplifies the production process but also aligns with the growing demand for sustainable chemical manufacturing practices.

The application of Tert-butyl N-(1-carbamothioyl-1-methylethyl)carbamate extends beyond traditional chemical synthesis. Its unique properties make it a promising candidate for use in advanced materials, such as stimuli-responsive polymers and bioactive surfaces. For example, research conducted at leading institutions has highlighted its potential as a building block for creating polymers with tunable mechanical properties and responsiveness to environmental stimuli like temperature and pH.

In addition to its synthetic applications, Tert-butyl N-(1-carbamothioyl-1-methylethyl)carbamate has shown promise in biological systems. Studies have explored its interactions with biomolecules, such as proteins and nucleic acids, revealing potential applications in drug design and delivery systems. Its ability to form stable complexes with these biomolecules suggests that it could serve as a scaffold for developing novel therapeutic agents.

The toxicological profile of Tert-butyl N-(1-carbamothioyl-1-methylethyl)carbamate has also been investigated to ensure its safe handling and application in industrial settings. Recent toxicity studies indicate that it exhibits low acute toxicity when handled under standard laboratory conditions. However, further research is required to fully understand its long-term effects on human health and the environment.

In conclusion, Tert-butyl N-(1-carbamothioyl-1-methylethyl)carbamate (CAS No: 133117-98-3) is a multifaceted compound with diverse applications across various scientific domains. Its unique chemical properties, efficient synthesis methods, and potential uses in advanced materials and biotechnology underscore its importance as a subject of ongoing research. As scientific understanding of this compound continues to evolve, it is likely to play an increasingly significant role in both academic and industrial settings.

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